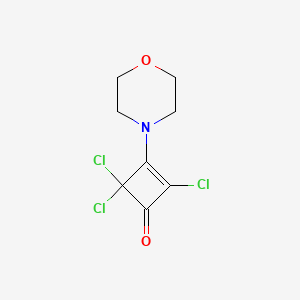
2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)- is a chemical compound with the molecular formula C8H8Cl3NO2 and a molecular weight of 256.51 g/mol This compound is characterized by the presence of a cyclobutenone ring substituted with three chlorine atoms and a morpholine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)- typically involves the reaction of cyclobutenone derivatives with chlorinating agents and morpholine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the chlorination and subsequent substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the carbonyl group.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
2,4,4-Trichloro-3-(4-morpholinyl)-2-cyclobuten-1-one: A closely related compound with similar chemical properties.
3-(4-Morpholino)-2,2,4-trichloro-3-cyclobuten-1-one:
Uniqueness: 2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)- is unique due to its specific substitution pattern and the presence of both chlorine atoms and a morpholine group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Propiedades
Número CAS |
68239-28-1 |
|---|---|
Fórmula molecular |
C8H8Cl3NO2 |
Peso molecular |
256.5 g/mol |
Nombre IUPAC |
2,4,4-trichloro-3-morpholin-4-ylcyclobut-2-en-1-one |
InChI |
InChI=1S/C8H8Cl3NO2/c9-5-6(8(10,11)7(5)13)12-1-3-14-4-2-12/h1-4H2 |
Clave InChI |
YKTVEZMNYLQTDA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C(=O)C2(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


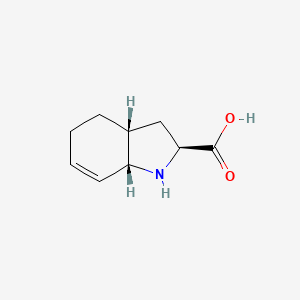
![2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B13774489.png)
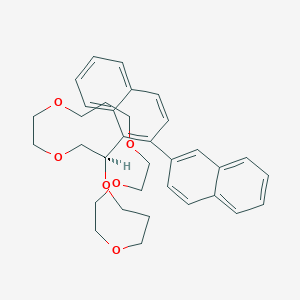
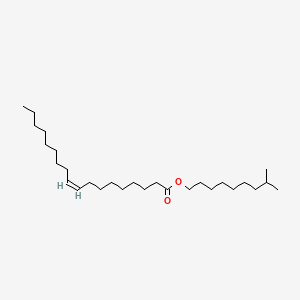

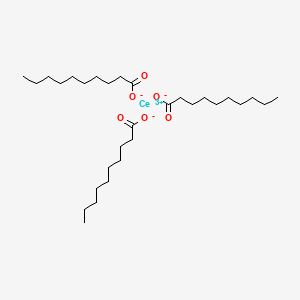
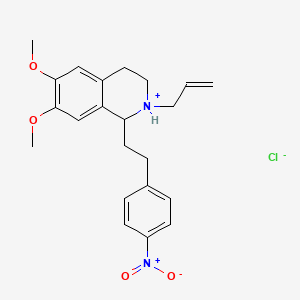
![[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl-](/img/structure/B13774513.png)
![Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B13774519.png)

![Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate](/img/structure/B13774535.png)
![tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate](/img/structure/B13774538.png)
![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)
![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)
